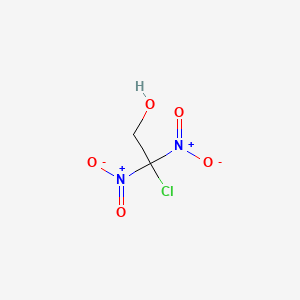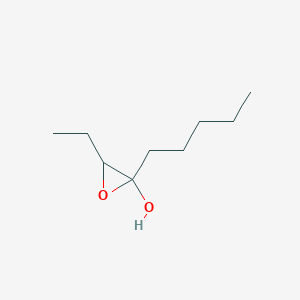
Oxiranol, 3-ethyl-2-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiranol, 3-ethyl-2-pentyl- is an organic compound with the molecular formula C₉H₁₈O₂. It is a branched hydrocarbon with an oxirane ring, which is a three-membered cyclic ether.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxiranol, 3-ethyl-2-pentyl- can be synthesized through several methods. One common method involves the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions, with the alkene being converted to the corresponding epoxide .
Industrial Production Methods
In an industrial setting, the production of Oxiranol, 3-ethyl-2-pentyl- can be achieved through the catalytic oxidation of alkenes. This process often employs metal catalysts such as silver or titanium, which facilitate the formation of the oxirane ring. The reaction conditions, including temperature and pressure, are optimized to maximize yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Oxiranol, 3-ethyl-2-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be employed.
Major Products Formed
Oxidation: Diols and other oxygenated compounds.
Reduction: Alcohols.
Substitution: Various substituted alcohols and ethers.
Wissenschaftliche Forschungsanwendungen
Oxiranol, 3-ethyl-2-pentyl- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of Oxiranol, 3-ethyl-2-pentyl- involves its interaction with various molecular targets. The oxirane ring is highly reactive, allowing it to participate in a range of chemical reactions. These reactions can modify the structure and function of biomolecules, leading to various biological effects. The compound’s reactivity is primarily due to the strain in the three-membered ring, which makes it susceptible to nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxiranol, 3-ethyl-2-butyl-
- Oxiranol, 3-ethyl-2-hexyl-
- Oxiranol, 3-ethyl-2-propyl-
Uniqueness
Oxiranol, 3-ethyl-2-pentyl- is unique due to its specific branching and the presence of the oxirane ring. This structure imparts distinct chemical properties, such as increased reactivity and the ability to undergo a variety of chemical transformations. Compared to its analogs, Oxiranol, 3-ethyl-2-pentyl- may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H18O2 |
|---|---|
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
3-ethyl-2-pentyloxiran-2-ol |
InChI |
InChI=1S/C9H18O2/c1-3-5-6-7-9(10)8(4-2)11-9/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
JQUZGAXFLJZQSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(C(O1)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


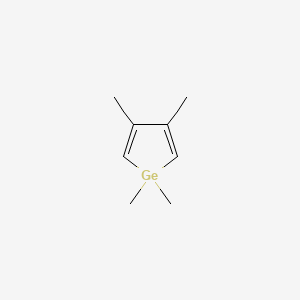
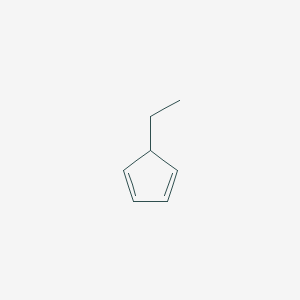
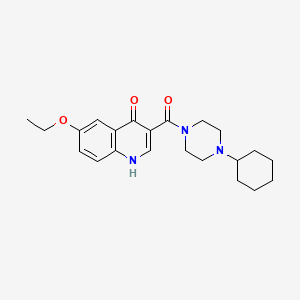
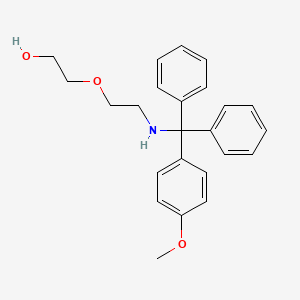

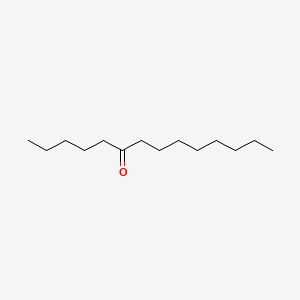

![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)

![[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate](/img/structure/B13802030.png)

![2-Naphthalenesulfonic acid, 8-[[4-(acetylamino)phenyl]azo]-5-amino-, monosodium salt](/img/structure/B13802038.png)
